molecular formula C5H7N3 B147025 2-Hydrazinopyridine CAS No. 4930-98-7

2-Hydrazinopyridine

Cat. No. B147025
CAS RN: 4930-98-7
M. Wt: 109.13 g/mol
InChI Key: NWELCUKYUCBVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinopyridine (2HP) is a compound that has been studied for its role as an irreversible inhibitor of copper amine oxidases (CAOs). It is known to react with the cofactor TPQ within these enzymes, forming a chromophore that absorbs light at a specific wavelength, indicating the formation of a stable adduct .

Synthesis Analysis

The synthesis of 2-hydrazinopyridine derivatives has been explored in various studies. One approach involves the metal-free regioselective hydrazination of imidazo[1,2-a]pyridine with diethyl azodicarboxylate, which is notable for its functional group tolerance and efficiency . Another method describes the synthesis of 2,6-bis-hydrazinopyridine, which serves as a precursor for a variety of 2,6-bis-pyrazolylpyridines . Additionally, a novel synthesis of 2-alkyl- and 2-phenyl-5-hydrazinopyridine from pyridine has been developed using nucleophilic addition followed by mild air oxidation .

Molecular Structure Analysis

The molecular structure of 2HP and its derivatives has been characterized using various spectroscopic techniques and X-ray crystallography. For instance, the structure of a model compound for the 2HP adduct was determined using NMR spectroscopy and X-ray crystallography, revealing that it exists predominantly as the azo form . The crystal and molecular structures of other derivatives, such as 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, have been determined, showing that the molecule consists of two nearly planar pyridine subunits with a bent hydrazo-bridge .

Chemical Reactions Analysis

2HP is involved in various chemical reactions, particularly as an inhibitor in enzyme catalysis. It reacts with the TPQ cofactor in CAOs, leading to the formation of a hydrazone adduct that is stabilized by hydrogen-bonding interactions within the active site . Other chemical reactions include the catalytic N-arylation of azo-function, which leads to the isolation of fluorescent 2-pyridyl-substituted hydrazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2HP and its derivatives have been studied through spectroscopic methods and quantum chemical calculations. The vibrational characteristics of the hydrazo-bond have been reported, with a focus on the inter- and intra-molecular hydrogen bonds formed in the studied systems . Additionally, the absorption and fluorescence spectroscopic properties of these compounds have been investigated, revealing solvent effects and the influence of temperature and pH on the absorption spectra .

Scientific Research Applications

Inhibition in Copper Amine Oxidases

2-Hydrazinopyridine (2HP) acts as an irreversible inhibitor of copper amine oxidases (CAOs), which are enzymes crucial in the oxidative deamination of amines. Mure et al. (2005) studied the interaction between 2HP and Escherichia coli amine oxidase (ECAO), revealing that 2HP forms a hydrazone adduct with the TPQ cofactor in ECAO, affecting the enzyme's activity (Mure et al., 2005).

Synthesis of Triazolopyridines

Schmidt and Qian (2013) explored the reaction between 2-hydrazinopyridines and ethyl imidates to synthesize [1,2,4]triazolo[4,3-a]pyridines, which are compounds with potential pharmaceutical applications. This synthesis was achieved under mild conditions and demonstrated the versatility of 2-hydrazinopyridine in forming diverse triazolopyridines (Schmidt & Qian, 2013).

Preparation of Bis-pyrazolylpyridines

Brien, Garner, and Pinney (2006) reported on the synthesis and characterization of 2,6-bis-hydrazinopyridine, which is used to prepare a variety of 2,6-bis-pyrazolylpyridines. These compounds have applications in the development of new materials and pharmaceuticals (Brien et al., 2006).

Fluorescent Chemosensor for Zn(II)

Li, Li, and He (2016) developed a fluorescent chemosensor using pyridoxal-2-hydrazinopyridine Schiff-base for detecting Zn(II) ions in aqueous solutions. This application is particularly relevant in bioimaging and environmental monitoring (Li, Li, & He, 2016).

Interaction with Sugars

El Ashry and Abdul-Ghani (2004) examined the reaction of 2-hydrazinopyridine with various sugars to create hydrazones. These compounds are precursors for seco C-nucleosides of 1,2,4-triazolo[4,3-a]pyridine, which are important in nucleic acid chemistry (El Ashry & Abdul-Ghani, 2004).

Synthesis of Pyridines

Zhang and Tan (2000) developed a method for synthesizing 2-alkyl- and 2-phenyl-5-hydrazinopyridine, demonstrating its potential in various synthetic pathways for pyridine derivatives (Zhang & Tan, 2000).

Metal Complexes with Biological Activity

El-Sherif et al. (2018) synthesized novel hydrazone compounds from 2-hydrazinopyridine and investigated their nickel(II) and copper(II) complexes, revealing significant antibacterial and antitumor activities (El-Sherif et al., 2018).

Safety And Hazards

2-Hydrazinopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Relevant Papers

A paper titled “Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS” discusses the use of 2-Hydrazinopyridine to derivatize and quantify physiologically relevant steroid hormones . Another paper titled “Methods for the Synthesis of Hydrazinopyridines and Some of Their …” reviews the synthesis of hydrazinopyridines, their properties, and their application in various fields over the last 30 years .

properties

IUPAC Name

pyridin-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-8-5-3-1-2-4-7-5/h1-4H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWELCUKYUCBVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063651
Record name 2-Hydrazinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinopyridine

CAS RN

4930-98-7
Record name 2-Hydrazinopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4930-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004930987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydrazinopyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2-hydrazinyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydrazinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydrazinopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDRAZINOPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2NH3RN7C3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinopyridine
Reactant of Route 2
Reactant of Route 2
2-Hydrazinopyridine
Reactant of Route 3
2-Hydrazinopyridine
Reactant of Route 4
Reactant of Route 4
2-Hydrazinopyridine
Reactant of Route 5
2-Hydrazinopyridine
Reactant of Route 6
2-Hydrazinopyridine

Citations

For This Compound
1,470
Citations
D Hala, MD Overturf, LH Petersen… - Journal of Chromatography …, 2011 - Elsevier
… In this work, 2-hydrazinopyridine (2-HP) was used to derivatize and quantify the physiologically relevant steroid hormones of: 17α-hydroxypregnenolone, progesterone, 11-…
Number of citations: 35 www.sciencedirect.com
N Nadarajah, Ø Skadberg, J Adaway… - Clinical Mass Spectrometry, 2017 - Elsevier
… Furthermore, 17-alpha-hydroxyprogesterone (17-OHP) could be measured in saliva after derivatization with 2-hydrazinopyridine (2-HP), and the method was found useful to monitor the …
Number of citations: 21 www.sciencedirect.com
M Hirsch-Kuchma, T Nicholson, A Davison… - Inorganic …, 1997 - ACS Publications
The organohydrazide chelate complexes M III (NNpy)(PPh 3 ) 2 Cl 2 (1, 3) (M = Re, Tc) have been synthesized using the organohydrazine 2-hydrazinopyridine. The chelated …
Number of citations: 63 pubs.acs.org
S Liu, DS Edwards, AR Harris, SJ Heminway… - Inorganic …, 1999 - ACS Publications
… We also used 2-hydrazinopyridine (HYPY) as the model for the HYNICtide and triphenylphosphine (PPh 3 ) for TPPTS to prepare the ternary ligand complex [Tc(HYPY)(PPh 3 …
Number of citations: 63 pubs.acs.org
JR Anacona, M Rincones - Spectrochimica Acta Part A: Molecular and …, 2015 - Elsevier
Metal(II) coordination compounds of a tridentate hydrazone ligand (HL) derived from the condensation of cephalexin antibiotic with 2-hydrazinopyridine were synthesized. The …
Number of citations: 41 www.sciencedirect.com
SR Majeed, MA Amin, FA Attaby… - Biointerface Res. Appl …, 2021 - scholar.cu.edu.eg
… We continue our research on Pd(II) complexes in the current work, soluble in water, based on 2-hydrazinopyridine ligand with potential antitumor activities. The three palladium …
Number of citations: 2 scholar.cu.edu.eg
AA Soliman, FA Attaby, OI Alajrawy, SR Majeed… - Russian Journal of …, 2019 - Springer
… In Continuation to our work on antitumor metal complexes [22‒24], we report here four Ru(II) complexes with 2hydrazinopyridine ligand as the diamine moiety and either chloride, …
Number of citations: 2 link.springer.com
A Moulin, J Martinez, JA Fehrentz - Tetrahedron letters, 2006 - Elsevier
Triazolopyridines are an important class of biologically active heterocyclic compounds. In this letter, we describe a new method for the synthesis of [1,2,4]triazolo[4,3-a]pyridines starting …
Number of citations: 28 www.sciencedirect.com
EA Saad, MM Hassanien… - Applied Organometallic …, 2017 - Wiley Online Library
… A newly synthesized iron(III) diacetylmonoxime-2-hydrazinopyridine complex was tested … -2-hydrazinopyridine ligand The Fe(III) diacetylmonoxime-2-hydrazinopyridine complex ([Fe III (…
Number of citations: 22 onlinelibrary.wiley.com
A Diop, M Sarr, M Diop, IE Thiam, AH Barry… - Transition Metal …, 2019 - Springer
… Commercially available 2-pyridincarbaldehyde, 2-acetylpyridine, 2-hydrazinopyridine and metals transition salts were purchased from Aldrich and used without further purification. The …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.